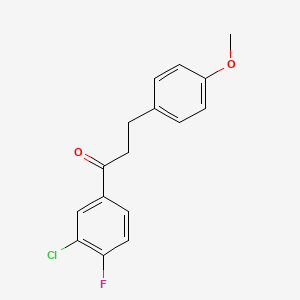

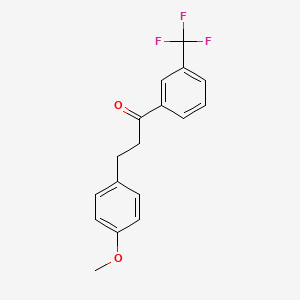

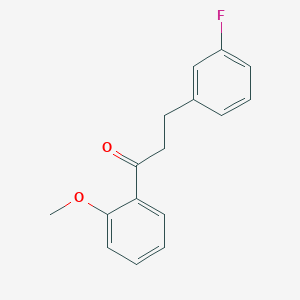

3-(3-Fluorophenyl)-2'-methoxypropiophenone

カタログ番号 B1327601

CAS番号:

898788-71-1

分子量: 258.29 g/mol

InChIキー: SWCCSHDSGROSEX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-Fluorophenyl)-2’-methoxypropiophenone” is likely a derivative of propiophenone, which is an aromatic ketone. The presence of a fluorophenyl group and a methoxy group may influence its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the fluorophenyl and methoxy groups. These groups could potentially affect the compound’s conformation and electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group, which is a common site of reactivity in organic compounds. The fluorophenyl and methoxy groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and methoxy groups could potentially affect properties such as polarity, solubility, and stability .科学的研究の応用

Antitumor Agents

- A study by Chou et al. (2010) discusses the synthesis and evaluation of new drug candidates including analogs of 2-(3-fluorophenyl)-6-methoxyquinolin-4-one, demonstrating significant inhibitory activity against tumor cell lines. These compounds, including 3b, which is closely related to 3-(3-Fluorophenyl)-2'-methoxypropiophenone, show promise as antitumor agents.

Chemical Synthesis and Photochemistry

- Research by Das et al. (1981) involves the study of reactions of carbonyl triplets with phenols, including compounds similar to 3-(3-Fluorophenyl)-2'-methoxypropiophenone, contributing to the understanding of photochemical reactions in organic chemistry.

Kinase Inhibitors

- The work of Schroeder et al. (2009) focuses on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This highlights the role of fluorophenyl compounds in the development of targeted cancer therapies.

Synthetic Chemistry

- Derks and Wynberg (1983) discuss the synthesis of hexadeuterated diethylstilbestrol from 4-methoxypropiophenone derivatives, indicating the utility of such compounds in advanced synthetic chemistry. Source

- Shi et al. (1996) explore the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-fluoro-3-methoxyacrylic acid derivatives, demonstrating the versatility of fluorophenyl compounds in creating diverse heterocyclic structures. Source

- Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and related compounds for use as fluorescent probes sensitive to pH and metal cations, leveraging the unique properties of fluorophenyl compounds. Source

- Kim, Robertson, and Guiver (2008) used sulfonated 4-fluorobenzophenone derivatives for the synthesis of poly(arylene ether sulfone) copolymers, highlighting the application in materials science and polymer chemistry. Source

- Rosenblum et al. (1998) discuss the design and evaluation of SCH 58235, a cholesterol absorption inhibitor, which utilizes fluorophenyl compounds in its structure. This illustrates the use in pharmaceutical development for metabolic disorders. Source

将来の方向性

特性

IUPAC Name |

3-(3-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCCSHDSGROSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644512 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-2'-methoxypropiophenone | |

CAS RN |

898788-71-1 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

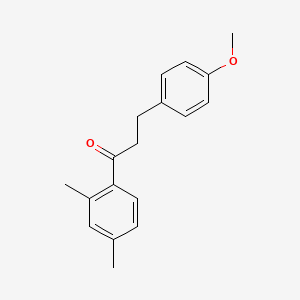

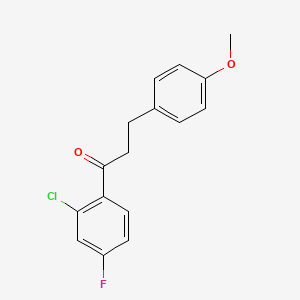

2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone

898775-82-1

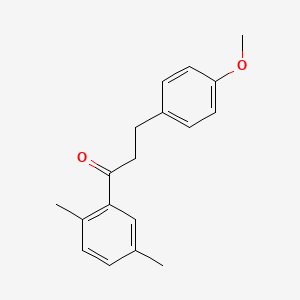

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

898775-84-3

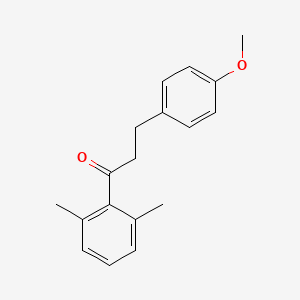

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

898775-86-5